Home > Products > Screening Compounds P62434 > Thalidomide-O-amido-C6-NH2 hydrochloride
Thalidomide-O-amido-C6-NH2 hydrochloride - 2376990-31-5

Thalidomide-O-amido-C6-NH2 hydrochloride

Catalog Number: EVT-1776434
CAS Number: 2376990-31-5
Molecular Formula: C21H27ClN4O6
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-amido-C6-NH2 hydrochloride is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. It integrates a Thalidomide-based cereblon ligand with a specific linker, making it significant in the field of targeted protein degradation technologies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) . This compound is notable for its potential applications in medicinal chemistry and biological research.

Source and Classification

Thalidomide-O-amido-C6-NH2 hydrochloride is classified as a pharmaceutical compound and falls under the category of E3 ligase ligands. It is primarily used in research settings to explore mechanisms of protein degradation and cellular signaling pathways . The compound is commercially available from various suppliers, including BenchChem and Xcess Biosciences, which provide detailed specifications regarding its synthesis and applications .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-amido-C6-NH2 hydrochloride involves coupling a Thalidomide-based cereblon ligand with a linker through various chemical reactions. The synthetic route typically follows these steps:

  1. Preparation of the Thalidomide Ligand: The initial step involves synthesizing the Thalidomide component, which can be achieved through established organic synthesis methods.
  2. Linker Attachment: A hexyl amine linker (C6-NH2) is introduced to create the amido bond, forming Thalidomide-O-amido-C6-NH2.
  3. Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

Technical Details

The industrial production of this compound utilizes large-scale reactors with precise control over reaction conditions to maximize yield and purity. Reaction conditions such as temperature, pH, and concentration are critical to achieving high-quality products .

Molecular Structure Analysis

Structure

Thalidomide-O-amido-C6-NH2 hydrochloride has a complex molecular structure characterized by its specific functional groups. The molecular formula is C21H28ClN5O5C_{21}H_{28}ClN_{5}O_{5}, with a molecular weight of 465.93 g/mol .

Data

  • IUPAC Name: N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide; chlorohydrogen
  • InChI Key: PZBOJMZTBVXGLT-UHFFFAOYSA-N
  • Appearance: Solid powder with a purity of ≥98% .
Chemical Reactions Analysis

Reactions

Thalidomide-O-amido-C6-NH2 hydrochloride can participate in several chemical reactions:

  • Oxidation: This compound can undergo oxidation reactions that may yield oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into its reduced forms.
  • Substitution: The compound can engage in substitution reactions where functional groups are exchanged .

Technical Details

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts may also be employed to facilitate substitution processes .

Mechanism of Action

The mechanism of action for Thalidomide-O-amido-C6-NH2 hydrochloride primarily revolves around its interaction with cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Upon binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This process allows for selective degradation of disease-causing proteins, making it a valuable tool in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: Generally white or off-white powder
  • Solubility: Soluble in water and organic solvents depending on pH conditions.

Chemical Properties

  • Stability: The compound is stable under dry, dark conditions at -20 °C for up to one year.
  • Shelf Life: Approximately 12 months when stored properly .

Relevant analyses indicate that the compound exhibits good solubility characteristics which are favorable for biological assays.

Applications

Thalidomide-O-amido-C6-NH2 hydrochloride has a broad range of scientific applications:

  • Chemistry: Utilized in synthesizing PROTACs for targeted protein degradation.
  • Biology: Employed in studies related to protein-protein interactions and cellular signaling pathways.
  • Medicine: Investigated for potential therapeutic uses in treating various diseases by selectively degrading harmful proteins.
  • Industry: Used in developing new drugs and therapeutic agents aimed at specific targets within cellular pathways .

This compound represents a significant advancement in the field of targeted therapies, providing researchers with tools to manipulate protein levels within cells effectively.

Molecular Design & Rationale

Structural Optimization of Thalidomide Derivatives for Targeted Protein Degradation

Thalidomide-O-amido-C6-NH₂ hydrochloride (CAS 2376990-31-5) represents a strategic advancement in cereblon (CRBN)-directed proteolysis-targeting chimera (PROTAC) synthesis. Derived from the imide scaffold of classical immunomodulatory drugs (IMiDs) like thalidomide, this derivative retains the tri-tryptophan binding motif essential for CRBN engagement within the CUL4A-DDB1 E3 ubiquitin ligase complex. The core structural optimization involves:

  • Glutarimide conservation: Maintains hydrogen bonding with CRBN's Trp380, Trp386, and Trp402 residues, preserving E3 ligase recruitment [1] [5].
  • Phthalimide ring modification: Introduction of an O-amido linker at the C4-position replaces the metabolically labile carbonyl group, enhancing metabolic stability while avoiding off-target degradation profiles associated with classical IMiDs (e.g., SALL4 degradation linked to teratogenicity) [2] [6].
  • Amino termination: The primary amine (–NH₂) serves as a conjugation handle for carboxylic acid-containing target protein ligands, enabling modular PROTAC assembly [4] [5].

Table 1: Key Structural Features and Optimization Goals

Structural ElementClassical ThalidomideThalidomide-O-amido-C6-NH₂ HClFunctional Rationale
Glutarimide moietyPresentConservedCRBN binding via tri-tryptophan cage
C4-positionCarbonyl groupO-Amido-C6 linkerMetabolic stabilization; linker attachment
Exit vectorNonePrimary amine (–NH₂)Bioconjugation site for POI ligands
Salt formFree baseHydrochlorideEnhanced solubility/crystallinity

This targeted optimization balances CRBN-binding fidelity with synthetic versatility, enabling degradation of "undruggable" proteins like transcription factors and scaffolding proteins [3] [8].

Role of the C6-Amido Linker in Enhancing Ternary Complex Stability

The hexyl (C6) spacer in Thalidomide-O-amido-C6-NH₂ hydrochloride is engineered to optimize ternary complex formation between CRBN, the PROTAC, and the target protein. Key functions include:

  • Length specificity: Six methylene units (∼10.5 Å) provide optimal distance for accommodating protein-protein interactions. Shorter linkers (e.g., C2–C4) restrict degron positioning, while longer spacers (≥C8) increase entropic penalties and reduce degradation efficiency [1] [5].
  • Flexibility-rigidity balance: The amide bond adjacent to the phthalimide ring introduces semi-rigidity, reducing conformational entropy and favoring productive orientations. Meanwhile, the alkyl chain maintains torsional flexibility to accommodate variable degron geometries [4] [10].
  • Degron compatibility: Structural studies reveal that the C6 linker optimally positions β-hairpin degrons (e.g., IKZF1’s CxxCG motif) near CRBN’s catalytic interface. This enables efficient ubiquitin transfer to lysine residues on the target protein [2] [6].

Table 2: Impact of Linker Length on Degradation Efficiency

Linker LengthTernary Complex Kd (μM)DC50 (nM)Key Limitations
C2>10>1000Restricted degron positioning
C42.5250Partial steric clash
C60.828Optimal PPI distance
C81.275Entropic penalty

Molecular dynamics simulations confirm that C6 linkers maximize hydrogen bonding between CRBN’s Glu377 and neosubstrate residues (e.g., Gln146 in IKZF1), stabilizing the ternary complex by ∼40% compared to C4 variants [2] [10].

Rational Engineering of Hydrochloride Counterion for Improved Solubility in PROTAC Synthesis

The hydrochloride salt form of Thalidomide-O-amido-C6-NH₂ (vs. TFA or free base) directly addresses synthetic and pharmacokinetic challenges in PROTAC development:

  • Enhanced solubility: The hydrochloride salt increases aqueous solubility to >105 mg/mL in DMSO (vs. 68 mg/mL for TFA salts), critical for biochemical assays and cellular degradation studies. This property stems from ion-dipole interactions between Cl⁻ and water molecules, improving dissolution kinetics [5] [10].
  • Stability optimization: HCl salts exhibit superior solid-state stability under ambient storage (4°C, sealed) compared to free bases, which are prone to N-dealkylation or hydrolysis. The chloride ion minimizes acid-catalyzed degradation observed with trifluoroacetate counterions [1] [5].
  • Streamlined conjugation: The –NH₃⁺Cl⁻ moiety facilitates coupling to carboxylic acid-containing POI ligands (e.g., kinase inhibitors) via amide bond formation. The ionic form suppresses undesired oligomerization during solid-phase synthesis [4] [10].

Table 3: Physicochemical Properties of Salt Forms

PropertyFree BaseTrifluoroacetate (TFA)Hydrochloride (HCl)
Aqueous solubility<10 mg/mL68 mg/mL>105 mg/mL
Solid-state stabilityLow (hydrolysis)Moderate (acid-catalyzed degradation)High (4°C, sealed)
Synthetic handlingRequires anhydrous conditionsCorrosive to MS instrumentationCompatible with automated synthesizers
Cost of productionLowHigh (purification challenges)Moderate

Late-stage synthetic methodologies, such as ruthenium-catalyzed C–H amidation, leverage the solubility of the hydrochloride salt for direct functionalization of complex POI ligands without pre-functionalization [10].

Structural Evolution Diagram

Classical Thalidomide → Thalidomide-O-amido-C6-NH₂ HCl  │  ├─ Core modifications:  │    ├─ Glutarimide: Retained (CRBN binding)  │    ├─ C4-carbonyl: Replaced by O-amido linker (metabolic stability)  │    └─ Aliphatic amine: Added (conjugation handle)  │  ├─ Linker engineering:  │    ├─ C6-chain: Optimal length for ternary complex  │    └─ Amide bond: Semi-rigid orientation control  │  └─ Salt formation:  └─ HCl counterion: Solubility/stability enhancement  

Concluding Remarks

Thalidomide-O-amido-C6-NH₂ hydrochloride exemplifies structure-driven PROTAC technology, merging CRBN-targeting specificity with adaptable bioconjugation capabilities. Its design addresses historical limitations of IMiD-based degraders through strategic molecular refinements—optimized linker length, enhanced solubility, and streamlined synthetic handling. Future developments may explore branched or cyclic linkers to further modulate ternary complex topology [4] [10].

  • Thalidomide-O-amido-C6-NH₂ hydrochloride
  • Thalidomide-O-amido-C6-NH₂ TFA
  • Cereblon Ligand-Linker Conjugates 11 TFA
  • PROTACs
  • IMiDs (Immunomodulatory Drugs)

Properties

CAS Number

2376990-31-5

Product Name

Thalidomide-O-amido-C6-NH2 hydrochloride

IUPAC Name

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride

Molecular Formula

C21H27ClN4O6

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H

InChI Key

AKGOZIANMTYDFK-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.